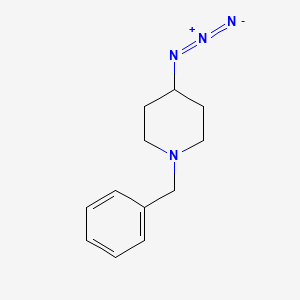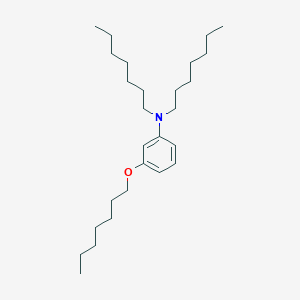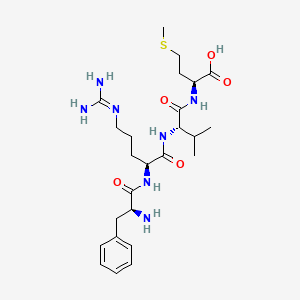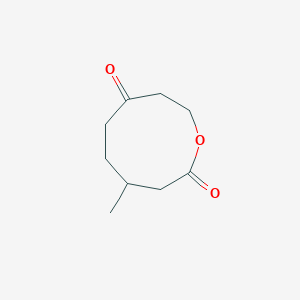![molecular formula C16H16O2 B14215648 1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene CAS No. 824948-62-1](/img/structure/B14215648.png)
1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenoxy-1-butene is an organic compound characterized by the presence of two phenoxy groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenoxy-1-butene typically involves the reaction of 2,3-dibromo-1-butene with phenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by phenoxy groups. The reaction conditions often include refluxing the reactants in a suitable solvent like acetone or dimethylformamide (DMF) to achieve high yields.
Industrial Production Methods
Industrial production of 2,3-Diphenoxy-1-butene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenoxy-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The phenoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can react with the phenoxy groups under basic conditions to form substituted products.
Major Products Formed
Epoxides: Formed through epoxidation reactions.
Diols: Result from hydroxylation reactions.
Saturated Derivatives: Produced by reduction of the double bond.
Substituted Phenoxy Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,3-Diphenoxy-1-butene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Diphenoxy-1-butene involves its interaction with various molecular targets. The phenoxy groups can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The double bond in the butene backbone can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-1-butene: Similar structure but with methoxy groups instead of phenoxy groups.
2,3-Diphenyl-1-butene: Contains phenyl groups instead of phenoxy groups.
2,3-Dichloro-1-butene: Has chlorine atoms instead of phenoxy groups.
Uniqueness
2,3-Diphenoxy-1-butene is unique due to the presence of phenoxy groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
824948-62-1 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-phenoxybut-1-en-2-yloxybenzene |
InChI |
InChI=1S/C16H16O2/c1-13(17-15-9-5-3-6-10-15)14(2)18-16-11-7-4-8-12-16/h3-12,14H,1H2,2H3 |
InChI Key |
HEPTZLNGEBDKCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)


![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)

![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
![1-Bromo-3-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14215649.png)
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
